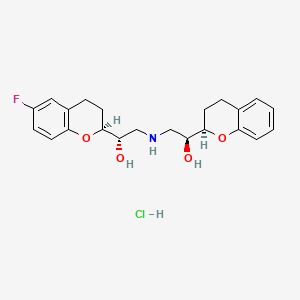
(R,S,S,S)-Defluoro Nebivolol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,S,S,S)-Defluoro Nebivolol Hydrochloride is a synthetic compound derived from Nebivolol, a third-generation beta-blocker. Nebivolol is known for its cardioselective beta-adrenergic blocking properties and vasodilatory effects. The defluoro variant is a modified version where a fluorine atom is replaced, potentially altering its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride involves multiple steps, starting from the appropriate benzopyran intermediates. The process typically includes:
Formation of the Benzopyran Ring: This involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Defluorination: The fluorine atom is selectively removed using specific reagents like hydrogen in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
(R,S,S,S)-Defluoro Nebivolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties.
科学研究应用
(R,S,S,S)-Defluoro Nebivolol Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study beta-blocker mechanisms and interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Potential therapeutic applications in treating hypertension and heart failure.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (R,S,S,S)-Defluoro Nebivolol Hydrochloride involves its interaction with beta-adrenergic receptors. It blocks these receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. Additionally, the compound may enhance nitric oxide release, contributing to its vasodilatory effects.
相似化合物的比较
Similar Compounds
Nebivolol: The parent compound with a fluorine atom.
Atenolol: Another beta-blocker with different selectivity and pharmacokinetics.
Metoprolol: A beta-blocker with similar applications but different chemical structure.
Uniqueness
(R,S,S,S)-Defluoro Nebivolol Hydrochloride is unique due to its modified structure, which may result in different pharmacological properties compared to its parent compound, Nebivolol. The absence of the fluorine atom could potentially alter its receptor binding affinity and metabolic profile, making it a subject of interest for further research.
属性
分子式 |
C22H27ClFNO4 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC 名称 |
(1S)-2-[[(2S)-2-[(2R)-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H26FNO4.ClH/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21;/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2;1H/t17-,18-,21+,22-;/m0./s1 |
InChI 键 |
JQSHBIMNTXOZAO-VATNNYEUSA-N |
手性 SMILES |
C1CC2=CC=CC=C2O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
规范 SMILES |
C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


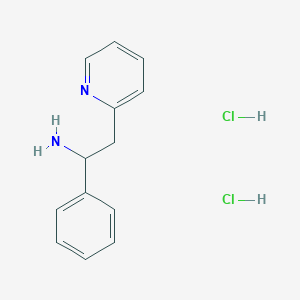
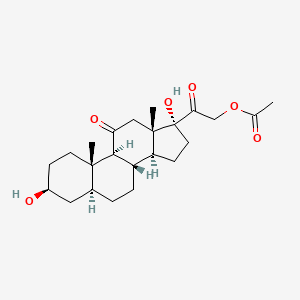
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)

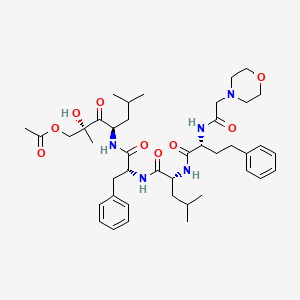
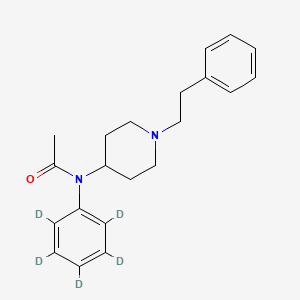

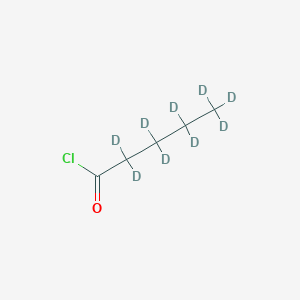
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)

![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
